2-(3-Nitrophenyl)isoindole-1,3-dione
Overview
Description
2-(3-Nitrophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole-1,3-dione derivatives, commonly known as phthalimides, are important in various fields due to their biological and pharmaceutical properties. The compound features a nitrophenyl group attached to the isoindole-1,3-dione core, which imparts unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of phthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Phthalic anhydride reacts with 3-nitroaniline in the presence of a solvent like toluene. The mixture is heated under reflux for several hours to form the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The isoindole core can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Aminophenyl)isoindole-1,3-dione.
Substitution: Various substituted isoindole-1,3-dione derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindole derivatives with different functional groups.
Scientific Research Applications
2-(3-Nitrophenyl)isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticonvulsant and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of photochromic materials and polymer additives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)isoindole-1,3-dione: Similar structure but with the nitro group in the para position.
2-(2-Nitrophenyl)isoindole-1,3-dione: Similar structure but with the nitro group in the ortho position.
2-(3-Aminophenyl)isoindole-1,3-dione: Reduction product of 2-(3-Nitrophenyl)isoindole-1,3-dione.
Uniqueness
This compound is unique due to the position of the nitro group, which influences its reactivity and biological activity. The meta position of the nitro group allows for specific interactions with biological targets that are different from those of the ortho and para isomers.
Properties
IUPAC Name |
2-(3-nitrophenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHWIURBJQDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324302 | |
Record name | 2-(3-nitrophenyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36647-25-3 | |
Record name | NSC406340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-nitrophenyl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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